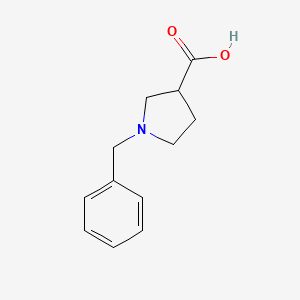

1-benzylpyrrolidine-3-carboxylic Acid

描述

Significance of Pyrrolidine (B122466) Ring Systems in Biologically Active Molecules

The pyrrolidine nucleus is a favored structural motif in pharmaceutical sciences, ranking as one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of this scaffold is enhanced by several key features: its sp³-hybridized carbons provide a three-dimensional framework that allows for a more effective exploration of pharmacophore space compared to flat aromatic systems. nih.govnih.gov This molecular complexity is crucial for improving the clinical success of new bioactive compounds. nih.gov Furthermore, the pyrrolidine ring is widespread in natural products, particularly in alkaloids like nicotine, which exhibit a range of biological activities. nih.govwikipedia.org

The versatility of the pyrrolidine scaffold is also due to its chemical properties. The nitrogen atom within the ring acts as a secondary amine, imparting basicity to the structure. nih.gov This nitrogen is a prime site for substitution, and indeed, a vast majority of FDA-approved pyrrolidine-containing drugs are substituted at this N-1 position. nih.gov This allows for the modulation of a molecule's physicochemical properties, such as solubility and bioavailability. pharmablock.com

Historical Context of Pyrrolidine Derivatives in Drug Discovery

The journey of pyrrolidine derivatives in drug discovery is marked by significant therapeutic breakthroughs. The amino acid proline, which features a pyrrolidine ring, is a fundamental component of many biological molecules. pharmablock.com This natural prevalence set the stage for its adoption in synthetic drug design.

In the 1970s, the development of Angiotensin-Converting Enzyme (ACE) inhibitors marked a major milestone. Captopril, approved in 1980, was a groundbreaking drug for hypertension that incorporated a proline (pyrrolidine-2-carboxylic acid) moiety. pharmablock.com This success spurred the development of second-generation ACE inhibitors like enalapril (B1671234) and lisinopril, which also featured the pyrrolidine scaffold and offered improved pharmacokinetic profiles. pharmablock.com Beyond cardiovascular drugs, pyrrolidine derivatives have been developed for a wide range of conditions. For instance, racetam compounds, such as piracetam, are used for cognitive enhancement, and other derivatives have been explored as antibacterial, antiviral, anticancer, and anti-inflammatory agents. frontiersin.orgwikipedia.org

Conformational Flexibility and Receptor Interactions of Pyrrolidines

Unlike rigid aromatic rings, the saturated pyrrolidine ring is non-planar and conformationally flexible, a phenomenon sometimes referred to as "pseudorotation". researchgate.netnih.gov The ring can adopt specific puckered shapes, often described as "envelope" conformations (e.g., Cγ-endo and Cγ-exo), where one atom is out of the plane of the other four. nih.govfrontiersin.org This conformational flexibility is not random; it can be influenced and controlled by the strategic placement of substituents on the ring. nih.gov

This controlled three-dimensional arrangement is critical for precise interactions with biological targets such as enzymes and receptors, which themselves have specific, complex 3D structures. nih.govnih.gov The ability of a pyrrolidine-containing molecule to adopt a particular conformation can significantly enhance its binding affinity and selectivity for its target. nih.govmdpi.com For example, a specific cis-configuration of substituents on the pyrrolidine ring was found to be essential for potent activity at PPARα and PPARγ receptors, which are targets for type 2 diabetes treatments. nih.gov The nitrogen atom can also participate in crucial hydrogen bonding, acting as a hydrogen bond donor in its protonated form or a hydrogen bond acceptor when substituted. pharmablock.com This interplay between conformational rigidity and flexibility allows medicinal chemists to fine-tune how a drug molecule "fits" into its biological target, optimizing its pharmacological effect. nih.gov

Overview of 1-Benzylpyrrolidine-3-carboxylic Acid as a Key Chiral Building Block

This compound is a heterocyclic organic compound featuring a pyrrolidine ring with a benzyl (B1604629) group attached to the nitrogen atom and a carboxylic acid group at the 3-position. nbinno.com It is recognized as a valuable chiral building block in pharmaceutical research and medicinal chemistry. chemimpex.com Chiral building blocks are enantiomerically pure compounds used as starting materials in the synthesis of more complex molecules, which is a critical strategy in modern drug development. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5731-18-0 |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Appearance | White crystalline solid |

| InChI Key | RLRDUQNUBMAYDS-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases. nbinno.comsigmaaldrich.com

Importance of Chirality in Pharmaceutical Efficacy and Safety

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, much like a person's left and right hands. pharmabiz.comijirset.com These mirror-image forms are called enantiomers. ijirset.comlongdom.org While enantiomers often have identical physical properties, their interactions with the chiral environments of biological systems—such as enzymes, receptors, and other proteins—can be dramatically different. mdpi.comresearchgate.net

This difference is a cornerstone of modern pharmacology. pharmabiz.com One enantiomer of a drug, the "eutomer," may be responsible for the desired therapeutic effect, while its counterpart, the "distomer," could be inactive, possess a different pharmacological activity, or even be toxic. pharmabiz.com The tragic case of thalidomide (B1683933) in the late 1950s is a stark example of the importance of chirality; marketed as a racemic mixture (a 50:50 mix of both enantiomers), one enantiomer provided sedative effects while the other caused severe birth defects. ijirset.commdpi.com

Recognizing these profound differences, regulatory agencies like the FDA and the European Medicines Agency (EMA) now have stringent guidelines that require detailed studies of the chirality of new drugs. pharmabiz.comlongdom.org The development of single-enantiomer drugs is now a major focus in the pharmaceutical industry to improve therapeutic outcomes, enhance safety, and minimize adverse effects. pharmabiz.comijirset.com

General Scope and Potential of the Compound in Advanced Organic Synthesis

As a key chiral building block, this compound offers significant advantages in advanced organic synthesis. chemimpex.com Its pre-defined stereochemistry allows chemists to construct complex target molecules with a specific three-dimensional arrangement, avoiding the difficult and often inefficient separation of enantiomers at a later stage. nih.gov

The compound's structure is bifunctional. The carboxylic acid group and the secondary amine (after potential removal of the benzyl protecting group) provide two distinct points for chemical modification. This versatility allows it to serve as an important intermediate in the synthesis of a wide range of pharmaceuticals. chemimpex.comrsc.orgresearchgate.net It has been particularly noted for its use in developing drugs targeting neurological disorders, where its structure can be tailored to modulate receptor activity. chemimpex.com The benzyl group on the nitrogen serves as a common protecting group in synthesis, which can be removed under specific conditions to allow for further functionalization at the nitrogen atom. The hydrochloride salt form of the compound enhances its solubility, making it easier to handle and use in various reaction conditions. nbinno.comchemimpex.com Its application as a chiral auxiliary or catalyst in asymmetric synthesis further highlights its importance, providing a pathway to other enantiomerically pure compounds. chemimpex.comchembk.com

Structure

3D Structure

属性

IUPAC Name |

1-benzylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRDUQNUBMAYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404946 | |

| Record name | 1-benzylpyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5731-18-0 | |

| Record name | 1-benzylpyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Benzylpyrrolidine 3 Carboxylic Acid and Its Chiral Forms

Synthesis of Racemic 1-Benzylpyrrolidine-3-carboxylic Acid

The preparation of racemic this compound can be approached through several established synthetic routes, primarily focusing on the formation of the pyrrolidine (B122466) core followed by the introduction or modification of the carboxylic acid functionality.

Established Synthetic Routes and Reaction Conditions

One common strategy for the synthesis of the racemic compound involves a multi-step sequence starting from readily available precursors. A notable route is the Michael addition of benzylamine (B48309) to a dialkyl ester of itaconic acid. This initial reaction forms a key intermediate which can then undergo an intramolecular cyclization, such as a Dieckmann condensation, to form the pyrrolidine ring with a carbalkoxy group at the 3-position. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Another approach involves the reaction of ethyl acrylate, which undergoes an addition reaction, followed by a substitution and a Dieckmann cyclization, and finally a hydrolytic decarboxylation to yield the target molecule. The Dieckmann cyclization step in related syntheses has been shown to be effectively carried out using sodium metal in an appropriate solvent.

Precursor Compounds and Starting Materials

The synthesis of racemic this compound relies on a selection of key starting materials. These include:

Benzylamine: Provides the N-benzyl group of the final compound.

Itaconic acid and its diesters (e.g., dimethyl or diethyl itaconate): These serve as the four-carbon backbone for the pyrrolidine ring and introduce the precursor to the carboxylic acid group.

Ethyl acrylate: Can be used as a starting point in an alternative synthetic pathway.

4-Oxo-pentanoic acid derivatives: These can be utilized in reductive amination reactions with benzylamine to form the pyrrolidine ring.

| Precursor Compound | Role in Synthesis |

| Benzylamine | Source of the N-benzyl substituent |

| Itaconic acid / Diesters | Four-carbon backbone and carboxylic acid precursor |

| Ethyl acrylate | Starting material for an alternative synthetic route |

| 4-Oxo-pentanoic acid derivatives | Precursors for reductive amination |

Optimization of Reaction Parameters for Yield and Purity

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that are often optimized include:

Temperature: The Michael addition is typically performed at moderate temperatures, while the Dieckmann condensation may require elevated temperatures to proceed efficiently.

Solvent: The choice of solvent is crucial for both the solubility of the reactants and the promotion of the desired reaction pathway. Aprotic solvents are commonly used for the Dieckmann condensation.

Base: For the Dieckmann condensation, a strong base such as sodium hydride or sodium ethoxide is required to deprotonate the α-carbon and initiate cyclization.

Reaction Time: Adequate reaction times are necessary to ensure complete conversion at each step.

Careful control of these parameters is essential to maximize the yield and purity of the final product, minimizing the formation of side products.

Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is of significant interest for pharmaceutical applications. The primary strategy for achieving this is through the use of the chiral pool, employing naturally occurring chiral molecules as starting materials.

Chiral Pool Approaches utilizing Natural Products

The chiral pool provides a variety of readily available and inexpensive chiral starting materials, such as amino acids and hydroxy acids, which can be converted into more complex chiral molecules.

Amino acids are particularly valuable precursors for the asymmetric synthesis of chiral pyrrolidines due to their inherent stereochemistry.

One promising approach involves the use of L-malic acid . The synthesis can commence with the reaction of L-malic acid and benzylamine to form a chiral succinimide (B58015) intermediate, specifically (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. This reaction can be improved by conducting it as a melting reaction without the use of a solvent. researchgate.net The resulting chiral intermediate can then be further manipulated to introduce the carboxylic acid at the 3-position and reduce the ketone functionalities to yield the desired enantiopure this compound.

L-glutamic acid and its derivative, (S)-pyroglutamic acid , also serve as excellent chiral templates for the synthesis of substituted pyrrolidines. ucj.org.ua Synthetic strategies often involve the stereoselective modification of the existing chiral center and the construction of the pyrrolidine ring with the desired substituents. While detailed protocols for the direct conversion of these amino acids to enantiopure this compound are not extensively documented in readily available literature, the principles of chiral pool synthesis strongly suggest their viability as starting materials.

Another powerful technique for the asymmetric synthesis of pyrrolidine derivatives is the 1,3-dipolar cycloaddition of azomethine ylides with acrylates. Azomethine ylides can be generated from amino acids, thereby transferring the chirality of the amino acid to the newly formed pyrrolidine ring. This method allows for the stereocontrolled formation of multiple stereocenters in a single step.

| Chiral Precursor | Synthetic Strategy |

| L-Malic Acid | Formation of a chiral succinimide intermediate |

| L-Glutamic Acid / (S)-Pyroglutamic Acid | Utilization as a chiral template |

| Amino Acid Derivatives | Generation of chiral azomethine ylides for 1,3-dipolar cycloaddition |

Derivations from Other Chiral Precursors

The synthesis of enantiomerically pure this compound can be effectively achieved by utilizing the inherent chirality of readily available natural products and their derivatives. This strategy, often referred to as the "chiral pool" approach, leverages existing stereocenters to construct the desired chiral pyrrolidine ring system, thus avoiding the need for asymmetric induction or resolution steps. Common chiral precursors include amino acids, tartaric acid, and glyceric acid.

One established method involves starting from L- or D-tartaric acid. For instance, the synthesis of certain pyrrolidine-based organocatalysts has been accomplished in eight or nine steps starting from dimethoxy-2,3-dimethyl-1,4-dioxane-5,6-dicarboxylate, a derivative of tartaric acid. mdpi.comunibo.it Similarly, glyceric acid methyl ester has served as a starting point for the synthesis of related chiral pyrrolidine structures. mdpi.comunibo.it

Another prominent precursor is aspartic acid. An efficient synthesis of enantiomerically pure β-proline (pyrrolidine-3-carboxylic acid) and its derivatives has been described starting from aspartic acid. researchgate.net The key steps in this synthetic route typically involve the formation of a 1,4-biselectrophile which then undergoes rearrangement and ring closure to form the pyrrolidine ring. researchgate.net The N-benzyl group can be introduced at various stages of the synthesis, commonly through reductive amination.

Asymmetric Catalysis in the Synthesis of this compound Enantiomers

Asymmetric catalysis offers a powerful and efficient alternative to the chiral pool approach, creating the desired stereocenter through the use of a chiral catalyst. This methodology is highly sought after in organic synthesis for its potential to generate large quantities of enantiomerically enriched products from achiral or racemic starting materials.

Enantioselective Transformations

Several types of enantioselective transformations are employed to construct the chiral pyrrolidine-3-carboxylic acid framework. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a cornerstone strategy for synthesizing substituted chiral pyrrolidines. nih.gov This method allows for the creation of multiple stereocenters in a single, highly controlled step.

Another key transformation is the asymmetric Michael addition. Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.netrsc.orgcore.ac.uk For example, 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess (ee) was obtained in a two-step process utilizing this method. researchgate.netrsc.orgcore.ac.uk These reactions are often catalyzed by chiral primary amines or their derivatives.

Chiral Auxiliary-Mediated Synthesis

In chiral auxiliary-mediated synthesis, a chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. This approach provides a reliable method for asymmetric induction. sigmaaldrich.com

For the synthesis of substituted pyrrolidines, N-acyl-1,3-oxazolidinones, derived from amino acids, are commonly used as chiral auxiliaries. For instance, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has been condensed with various aldehydes in asymmetric aldol (B89426) reactions to produce aldol adducts with good diastereoselectivity. scielo.org.mxjmcs.org.mx These adducts can then be further manipulated and cyclized to form the pyrrolidine ring. The auxiliary helps to control the facial selectivity of the reaction, leading to the preferential formation of one diastereomer. scielo.org.mxjmcs.org.mx The ability to easily remove the auxiliary under mild conditions is a crucial aspect of this strategy. scielo.org.mxjmcs.org.mx

Organocatalytic and Metal-Catalyzed Asymmetric Routes

Both organocatalysis and transition metal catalysis have been extensively explored for the asymmetric synthesis of pyrrolidine derivatives.

Organocatalysis: Proline and its derivatives are privileged organocatalysts, capable of catalyzing a wide range of asymmetric transformations. mdpi.com The secondary amine of the pyrrolidine ring and the carboxylic acid group work in concert to activate substrates and control the stereochemical environment of the reaction. mdpi.com For example, peptides containing proline as the N-terminal amino acid are often more efficient catalysts for asymmetric aldol reactions than proline itself. nih.gov The development of unnatural tripeptides has also led to high enantioselectivity (up to 97% ee) in asymmetric aldol reactions. mdpi.com Organocatalysts have been successfully applied in the asymmetric Michael reaction to produce precursors for pyrrolidine-3-carboxylic acids. rsc.orgcore.ac.uk

Metal-Catalyzed Routes: Transition metal complexes featuring chiral ligands are highly effective catalysts for asymmetric synthesis. Copper(I) complexes with ligands like DTBM-Segphos have been used in the 1,3-dipolar cycloaddition of α-silylimines and activated olefins to provide straightforward access to highly enantioenriched α-quaternary proline derivatives with excellent diastereoselectivity and enantioselectivity. researchgate.net Scandium(III) triflate (Sc(OTf)₃) complexes with N,N'-dioxides have been shown to catalyze the highly enantioselective Michael addition of 1,3-dicarbonyl compounds to 4-oxo-4-arylbutenoates, yielding α-stereogenic esters with excellent yields and enantioselectivities (up to >99% ee). researchgate.net

Interactive Data Table: Asymmetric Catalytic Methods

| Method | Catalyst/Auxiliary | Transformation | Product | Enantiomeric Excess (ee) |

| Organocatalysis | Unnatural Tripeptide (H-Pro-Gly-D-Ala-OH) | Aldol Reaction | Aldol Adduct | Up to 97% |

| Organocatalysis | Chiral Primary Amine Thiourea | Michael Addition | 5-Methylpyrrolidine-3-carboxylic acid | 97% |

| Metal Catalysis | Cu(I) / DTBM-Segphos | 1,3-Dipolar Cycloaddition | α-Quaternary Proline Derivative | Excellent |

| Metal Catalysis | N,N'-Dioxide-Sc(OTf)₃ | Michael Addition | α-Stereogenic Ester | Up to >99% |

| Chiral Auxiliary | N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | Aldol Reaction | 'Evans syn' Aldol Adduct | Good (e.g., 97:3 dr) |

Optical Resolution Techniques for Racemic Mixtures

When a synthesis produces a racemic mixture (an equal amount of both enantiomers) of this compound, a resolution step is necessary to separate the two enantiomers. Optical resolution is a widely used technique, particularly on an industrial scale, due to its simplicity and cost-effectiveness. nii.ac.jppsu.edu

Diastereomeric Salt Formation

The most common method for resolving racemic acids and bases is through the formation of diastereomeric salts. nii.ac.jppsu.edu This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. psu.edu Since this compound is an amino acid, it is amphoteric and can be resolved by reacting it with either a chiral acid or a chiral base.

The reaction produces a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. nii.ac.jp This difference in solubility allows for their separation by fractional crystallization. nii.ac.jp One diastereomeric salt will preferentially crystallize from a suitable solvent, while the other remains in the solution. nii.ac.jp After separation, the individual diastereomeric salts are treated with an acid or base to decompose the salt, liberating the pure enantiomer of the target compound and recovering the resolving agent. google.com

Commonly used resolving agents for racemic acids include chiral amines like (R)- or (S)-1-phenylethylamine and alkaloids such as quinine, cinchonine, and cinchonidine. psu.edu For resolving racemic bases, chiral acids like tartaric acid, camphorsulfonic acid, and mandelic acid are frequently employed. psu.edugoogle.com The choice of resolving agent and solvent is critical for achieving efficient separation and is often determined through empirical screening. nii.ac.jp

Interactive Data Table: Common Chiral Resolving Agents

| Resolving Agent Type | Examples | Used to Resolve |

| Chiral Bases | (R/S)-1-Phenylethylamine, (1R,2S)-Ephedrine, Quinine, Cinchonidine | Racemic Acids |

| Chiral Acids | (R,R)-Tartaric Acid, (S)-Mandelic Acid, (1S)-(+)-10-Camphorsulfonic Acid | Racemic Bases |

Enzymatic Resolution Strategies

Enzymatic resolution is a powerful technique for separating enantiomers of chiral compounds, including carboxylic acids like this compound. This method leverages the high stereoselectivity of enzymes, which preferentially catalyze a reaction with one enantiomer over the other, allowing for their separation. A common approach is the kinetic resolution of a racemic mixture through enzyme-catalyzed esterification or hydrolysis.

In the context of a racemic carboxylic acid, a lipase (B570770) is often the enzyme of choice. The process can be conducted through two primary pathways:

Enzymatic Esterification: The racemic acid is reacted with an alcohol in a non-aqueous solvent. The lipase will selectively catalyze the esterification of one enantiomer, leaving the other enantiomer as an unreacted acid.

Enzymatic Hydrolysis: The racemic mixture is first converted to its corresponding ester (e.g., methyl or ethyl ester). A lipase is then used in an aqueous medium to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

The success of the resolution is determined by the enzyme's enantioselectivity (E-value), with a high E-value indicating excellent separation. Factors such as the choice of enzyme, solvent, acyl donor (for esterification), and temperature can significantly influence the efficiency and enantiomeric excess (ee) of the product. rsc.org For instance, lipases from Pseudomonas fluorescens and Candida antarctica have been successfully used for the kinetic resolution of various chiral molecules. nih.gov Dynamic kinetic resolution (DKR) is an advanced strategy that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. rsc.org

Table 1: Key Aspects of Enzymatic Resolution for Chiral Carboxylic Acids

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Enzyme Type | Lipases are most commonly used for their ability to catalyze esterification and hydrolysis reactions stereoselectively. | A screening of various lipases (e.g., from Candida, Pseudomonas) would be necessary to find one with high enantioselectivity for either the (R)- or (S)-enantiomer. |

| Reaction | Kinetic resolution via irreversible transesterification or hydrolysis. | The carboxylic acid can be esterified, or its ester derivative can be hydrolyzed. |

| Solvent | Organic solvents are typically used for esterification to shift the equilibrium towards the product. | Hexane (B92381) or toluene (B28343) are common choices that can be tested for optimal enzyme performance. |

| Outcome | Separation of enantiomers, where one is converted to an ester and the other remains an acid (or vice versa), allowing for chemical separation. | Yields one enantiomer as the pure acid and the other as its ester. |

Chiral Chromatography for Enantiomer Separation

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone technique for the analytical and preparative separation of enantiomers. wvu.edu This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. mdpi.com

For the separation of this compound enantiomers, a chiral HPLC method would be developed. The choice of the CSP is critical. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds. nih.gov Commercially available columns like Chiralpak® and Chiralcel® series are common choices. nih.govkoreascience.kr

The mobile phase composition, consisting of a nonpolar organic solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), is optimized to achieve baseline resolution of the enantiomeric peaks. nih.gov Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often included to improve peak shape and resolution, especially for acidic or basic analytes. koreascience.kr The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different energies and stabilities, resulting in different elution times. wvu.edu This technique is essential not only for isolating pure enantiomers for further study but also for determining the enantiomeric purity of samples obtained from asymmetric synthesis or resolution. nih.gov

Table 2: Typical Parameters for Chiral HPLC Separation

| Parameter | Component/Condition | Purpose |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (CSP) (e.g., Chiralpak AD, Chiralcel OD) | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | Mixture of n-hexane and an alcohol (e.g., isopropanol, ethanol) | Elutes the compounds from the column. The ratio is optimized for resolution. |

| Additive | Acid (e.g., Trifluoroacetic Acid) or Base (e.g., Diethylamine) | Improves peak shape and separation efficiency for ionizable compounds. |

| Detector | UV Detector | Monitors the elution of the separated enantiomers. |

Derivatization and Functionalization Reactions

The chemical structure of this compound, featuring a carboxylic acid, a tertiary amine, and a benzyl (B1604629) group, offers multiple sites for derivatization and functionalization. These reactions are crucial for synthesizing analogs with modified properties for various research applications. researchgate.net

Esterification Reactions (e.g., Ethyl Ester)

The carboxylic acid group is readily converted into an ester. Esterification is a common derivatization that can alter the compound's polarity, solubility, and pharmacokinetic properties. The synthesis of ethyl 1-benzylpyrrolidine-3-carboxylate is a representative example. nih.gov

A standard method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the corresponding alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, typically with heating. tcichemicals.com Alternatively, to avoid harsh acidic conditions that might affect other parts of the molecule, coupling reagents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating its reaction with an alcohol under milder conditions. rsc.org

Table 3: Common Esterification Methods

| Method | Reagents | Conditions | Product Example |

|---|---|---|---|

| Fischer Esterification | Ethanol, Sulfuric Acid (catalyst) | Reflux | Ethyl 1-benzylpyrrolidine-3-carboxylate nih.gov |

| Coupling Agent | Ethanol, DCC or EDC, DMAP (catalyst) | Room Temperature | Ethyl 1-benzylpyrrolidine-3-carboxylate nih.gov |

| Reaction with Alkyl Halide | Ethyl iodide, Base (e.g., K2CO3) | Heating in a polar aprotic solvent (e.g., DMF) | Ethyl 1-benzylpyrrolidine-3-carboxylate nih.gov |

Amidation Reactions (e.g., Methylamide, Amide)

The carboxylic acid can be converted to a primary, secondary, or tertiary amide. This transformation is fundamental in medicinal chemistry for creating peptidomimetics and other biologically active molecules. The synthesis of 1-benzylpyrrolidine-3-carboxamide (B39795) is a direct example of this reaction. sigmaaldrich.com

The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. libretexts.org Therefore, the carboxylic acid is typically activated first. Common methods involve the use of coupling reagents like HATU, HOBt/EDC, or converting the acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. nih.govresearchgate.net The activated intermediate then readily reacts with an amine (e.g., ammonia (B1221849) for a primary amide, methylamine (B109427) for a methylamide) to form the corresponding amide bond. nih.gov

Table 4: Common Amidation Methods

| Method | Reagents | Conditions | Product Example |

|---|---|---|---|

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Ammonia or Methylamine | 1. Reflux 2. Room Temperature | 1-Benzylpyrrolidine-3-carboxamide sigmaaldrich.com |

| Peptide Coupling | Ammonia or Methylamine, EDC/HOBt or HATU | Room Temperature, Inert Solvent (e.g., DMF, DCM) | 1-Benzylpyrrolidine-3-carboxamide sigmaaldrich.com |

Modifications of the Benzyl Moiety

The N-benzyl group serves as another site for chemical modification. Reactions can be performed on the aromatic ring or involve the cleavage of the benzyl group itself.

Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. For example, nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) can introduce substituents at the ortho, meta, or para positions, providing a route to a diverse set of analogs. The synthesis of related compounds has utilized starting materials with substituted benzyl groups, such as p-nitro benzaldehyde, to generate the final substituted pyrrolidine structure. monash.edu

Debenzylation: The N-benzyl group is often used as a protecting group for the nitrogen atom. It can be removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C). This reaction cleaves the benzyl group to yield toluene and the secondary amine, pyrrolidine-3-carboxylic acid, which can then be functionalized with other groups.

Functionalization of the Pyrrolidine Ring at Other Positions

Introducing substituents at other positions on the pyrrolidine ring (C2, C4, C5) is a key strategy for exploring the structure-activity relationship of pyrrolidine-based compounds. nih.gov While direct functionalization of the saturated ring can be challenging, several synthetic strategies allow for the construction of substituted pyrrolidine rings from acyclic precursors.

One powerful method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. nih.gov By choosing appropriately substituted precursors, this method allows for the controlled synthesis of pyrrolidines with substituents at various positions. For instance, cycloaddition reactions have been used to create derivatives with substituents at the C4 position, and studies have shown that the stereochemistry at C3 and C4 is critical for the biological activity of certain pyrrolidine derivatives. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate and Building Block

As a pharmaceutical intermediate, 1-benzylpyrrolidine-3-carboxylic acid provides a stable and reactive core that chemists can modify to create a diverse range of derivatives tailored for specific biological targets. chemimpex.com Its structure is frequently employed in the synthesis of new drugs, particularly those aimed at treating neurological conditions. chemimpex.comchemimpex.com The chiral nature of this compound is often exploited to generate stereoselective ligands, which is a critical strategy for producing selective and effective pharmaceuticals. nih.gov

The synthesis of new pharmaceutical agents often relies on this compound as a starting material. chemimpex.com For instance, it serves as a precursor in the multi-step synthesis of innovative nootropic agents. nih.gov In one study, it was synthesized by reacting benzylamine (B48309) with itaconic acid and subsequently used to create a series of 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones. nih.gov These novel compounds were then evaluated for their potential as cognitive enhancers. nih.gov

Another application involves the 1,3-dipolar cycloaddition process to create derivatives. nih.gov This method has been used to synthesize a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives designed as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are targets for managing metabolic disorders like type 2 diabetes. nih.gov

| Starting Material/Scaffold | Synthesized Compound Class | Therapeutic Target/Application |

|---|---|---|

| 1-benzyl-5-oxopyrrolidine-3-carboxylic acid | 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones | Nootropic Agents |

| 4-benzylpyrrolidine-3-carboxylic acid derivatives | cis-3R,4S-configured pyrrolidines | Peroxisome Proliferator-Activated Receptors (PPARα/γ) |

The structural framework of this compound is instrumental in designing therapeutic compounds with improved effectiveness. chemimpex.com Its properties can be leveraged to enhance the solubility and bioavailability of certain drugs, which is a crucial aspect of formulation science for improving therapeutic outcomes. chemimpex.com

Research into derivatives has shown that specific structural configurations can lead to highly potent compounds. For example, in the development of dual PPARα/γ agonists, derivatives of 4-benzylpyrrolidine-3-carboxylic acid displayed efficacy in the low nanomolar range (αEC50 and γEC50 values of 5–90 nM). nih.gov One particular compound from this series was effective in lowering fasting glucose and triglyceride levels in diabetic mice, demonstrating the potential for creating highly efficacious drugs from this scaffold. nih.gov

The biological activity of compounds derived from this compound can be finely tuned by modifying its structure. chemimpex.com The ability to create diverse derivatives allows for the modulation of receptor activity and the optimization of structure-activity relationships (SAR). chemimpex.comnih.gov

SAR studies have revealed key structural features that influence biological effects. For instance, in the development of PPAR agonists, it was discovered that:

An oxybenzyl pyrrolidine (B122466) acid structure provided the best balance of PPARα/γ activity. nih.gov

The cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring was preferred over the trans orientation for higher potency. nih.gov

N-carbamoyl and N-aryl-substituted analogs yielded potent and balanced dual agonists. nih.gov

This demonstrates how the inherent structural properties of the pyrrolidine scaffold can be systematically modified to control and enhance biological activity. nih.gov

Development of Drugs Targeting Neurological Disorders

This compound and its derivatives are significant in the research and development of drugs for neurological disorders. chemimpex.comchemimpex.com The scaffold is a key component in the synthesis of compounds aimed at modulating neurotransmitter systems and providing neuroprotective effects. chemimpex.com

Researchers utilize this compound and its chiral forms, such as (R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride, to explore potential treatments for neurological conditions. chemimpex.com Studies focus on the effects of its derivatives on neurotransmitter systems to better understand brain function and develop treatments for mental health conditions. chemimpex.com

In the broader search for neuroprotective agents, derivatives containing similar benzylamine fragments have shown promise. For example, a series of novel benzyloxy benzamide derivatives were developed as inhibitors of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, a strategy for treating ischemic stroke. nih.gov One of the lead compounds from this research demonstrated significant neuroprotective activity against glutamate-induced damage in cortical neurons and showed therapeutic effects in a rat model of middle cerebral artery occlusion. nih.gov

The aggregation of the tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.gov Consequently, the development of small molecules that can inhibit tau aggregation is a major focus of drug discovery. researchgate.netresearchgate.net While this compound is a key building block for various agents targeting neurological disorders, its specific application in the direct development of TAU-induced toxicity inhibitors is an area that warrants further investigation. The versatility of the pyrrolidine scaffold suggests its potential utility in designing compounds that could interfere with the tau-tau interactions that lead to the formation of neurofibrillary tangles. chemimpex.comnih.gov

Agonistic and Antagonistic Activities

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptor proteins that regulate metabolic activities and are key targets in drug discovery. researchgate.net While direct studies linking this compound as a PPAR agonist are not specified, the carboxylic acid moiety is a common structural feature in known PPAR agonists. researchgate.net The development of compounds that can activate PPARs is a significant area of research for treating metabolic diseases. google.com For example, benzothiazole carboxylic acids have been identified as PPARα agonists. researchgate.net The strategy of modifying the carboxylic acid group, such as converting it to a sulfonimide, has been used to switch from agonistic to antagonistic activity at the PPARα receptor. researchgate.net

Sphingosine 1-Phosphate (S1P) Receptor Agonists

Sphingosine-1-phosphate (S1P) receptors are involved in diverse cellular processes, and their modulation is a focus of therapeutic research, particularly in immunology. researchgate.net Although this compound is not directly identified as an S1P receptor agonist in the provided research, other compounds containing a carboxylic acid group have been developed as potent agonists for these receptors. For instance, the optimization of a lead compound led to the discovery of 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, a potent S1P1 agonist with minimal activity at the S1P3 subtype. nih.gov Similarly, structurally modified 3-(N-benzylamino)propylphosphonic acid S1P receptor agonists have been shown to be efficacious while exhibiting decreased cardiovascular toxicity by selectively targeting S1P1 over S1P3. nih.gov

Modulation of Neurotransmitter Systems

(R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride is employed by researchers to investigate its effects on various neurotransmitter systems. chemimpex.com These studies contribute to a deeper understanding of brain function and help identify potential therapeutic pathways for mental health conditions. chemimpex.com The core structure is valuable for synthesizing molecules that target neurological disorders. chemimpex.comchemimpex.com Research into structurally related compounds has shown modulation of several neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for processes like memory formation and attention. uran.ua

Research Findings Summary

| Application Area | Key Findings | Relevant Compounds Mentioned in Research |

| Cognitive Enhancement | Serves as a building block for drugs targeting neurological disorders and enhancing cognitive function. chemimpex.com | (R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride chemimpex.com, 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid uran.ua |

| Depression and Anxiety | Considered a promising candidate for drug development due to its ability to modulate receptor activity. chemimpex.com | (R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride chemimpex.com |

| Analgesia and Anti-inflammation | Used in the design of new analgesic and anti-inflammatory agents. chemimpex.com Related compounds show potent activity. nih.gov | (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) nih.gov |

Receptor Activity Insights

| Receptor/System | Activity Profile | Context |

| PPAR Agonism | The carboxylic acid moiety is a feature of many PPAR agonists, though direct action of the title compound is not specified. researchgate.net | Benzothiazole carboxylic acids have been identified as PPARα agonists. researchgate.net |

| S1P Receptor Agonism | Carboxylic acid-containing compounds have been developed as potent S1P1 receptor agonists. nih.gov | 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid is a potent S1P1 agonist. nih.gov |

| Neurotransmitter Systems | Used to study effects on neurotransmitter systems to better understand brain function. chemimpex.com | Related compounds modulate cholinergic and glutamatergic systems. uran.ua |

Synthesis of Related Bioactive Pyrrolidine Derivatives

This compound serves as a versatile building block in organic synthesis for the creation of more complex, biologically active molecules. chemimpex.com Its unique structure is utilized by medicinal chemists to design novel therapeutic compounds. chemimpex.com The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common scaffold in many pharmaceuticals, and its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space. nih.gov

Pyrrolidine sulfonamides are recognized as important bioactive compounds. A modern synthetic strategy to produce sulfonamides involves the coupling of carboxylic acids and amines. nih.gov This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation to convert an aromatic or heterocyclic carboxylic acid into a sulfonyl chloride, which then reacts with an amine in a one-pot process to form the desired sulfonamide. nih.gov

As a heterocyclic carboxylic acid, this compound is a suitable precursor for this type of transformation. This process would convert the carboxylic acid group on the pyrrolidine ring into a sulfonamide moiety, yielding N-substituted 1-benzylpyrrolidine-3-sulfonamides. This synthetic route is advantageous as it uses readily available starting materials and does not require pre-functionalization. nih.gov

Table 1: General Synthesis of Sulfonamides from Carboxylic Acids

| Step | Description | Reactants | Key Reagent | Intermediate/Product |

|---|---|---|---|---|

| 1 | Decarboxylative Chlorosulfonylation | Carboxylic Acid (e.g., this compound), SO₂ source | Copper Catalyst | Sulfonyl Chloride |

The spiro[pyrrolidine-3,3′-oxindole] framework is a core structural element in many natural alkaloids and synthetic compounds that exhibit significant biological activities, including potent anti-cancer properties. rice.eduresearchgate.net A primary method for constructing this complex scaffold is the asymmetric 1,3-dipolar cycloaddition reaction. nih.govrice.edu

This reaction typically involves an azomethine ylide (the 1,3-dipole) and a dipolarophile, such as a methyleneindolinone. rice.edu this compound is a key precursor for generating the necessary azomethine ylide. The carboxylic acid can be converted to an amino ester, which then reacts with an aldehyde to form the azomethine ylide intermediate. This intermediate subsequently undergoes a cycloaddition reaction with an oxindole derivative to yield the spiro[pyrrolidine-3,3′-oxindole] product with high stereoselectivity. rice.edu This synthetic pathway allows for the creation of structurally diverse libraries of these potent compounds. researchgate.net

Pyrrolidine-2,5-diones, also known as succinimides, are a class of heterocyclic compounds with applications in medicinal chemistry, particularly as anticonvulsant agents. nih.govresearchgate.net The synthesis of these derivatives often involves the cyclocondensation of dicarboxylic acids or their anhydrides (like succinic anhydride) with primary amines at elevated temperatures. nih.govheteroletters.org

For instance, 1,3-disubstituted pyrrolidine-2,5-diones can be prepared by reacting a substituted succinic acid with an appropriate amine, such as an arylpiperazine derivative, at 180°C. nih.gov While this compound is a pyrrolidine derivative, its direct conversion to a pyrrolidine-2,5-dione is not a standard transformation, as it would require the introduction of two carbonyl groups into the ring. Instead, the general synthetic strategies for this class of compounds rely on building the dione ring from acyclic precursors. nih.govnih.gov

Drug Formulation and Bioavailability Enhancement

The physicochemical properties of a drug molecule are critical for its therapeutic efficacy. Poor water solubility is a major obstacle in drug development, often leading to low bioavailability and insufficient absorption. nih.gov

This compound and its derivatives can be valuable in drug formulation for enhancing the solubility and bioavailability of certain therapeutic agents. chemimpex.com The solubility of a drug is a key factor that influences its absorption rate from the gastrointestinal tract into the bloodstream. patsnap.com Drugs with poor aqueous solubility often exhibit low and variable bioavailability, which can limit their clinical effectiveness. nih.gov

By incorporating moieties like this compound into a drug's structure or formulation, it is possible to modify its lipophilicity and hydrophilicity. Achieving a balance between these properties is crucial, as it governs how a drug is absorbed, distributed, metabolized, and excreted (ADMET). nih.gov Enhancing a drug's solubility can lead to more rapid dissolution in gastrointestinal fluids, which is a prerequisite for absorption and achieving a therapeutic effect. patsnap.commerckgroup.com

Improving the solubility and bioavailability of poorly soluble drugs is a significant challenge in pharmaceutical science. nih.gov Several strategies are employed to overcome this issue, and the structural features of this compound make it relevant to some of these approaches.

One common strategy is the formation of more soluble salts or co-crystals. Another approach is the use of drug delivery systems like lipid-based or polymer-based nanocarriers, which can encapsulate the drug and improve its dissolution. mdpi.com Furthermore, solid dispersion technology, where the drug is dispersed in an amorphous carrier, can significantly increase dissolution rates. nih.gov The hydrochloride salt form of a related compound, (R)-1-Benzylpyrrolidine-3-carboxylic acid hydrochloride, is noted to have enhanced solubility, which facilitates its use in pharmaceutical research and formulation. chemimpex.com This highlights how converting the parent carboxylic acid into a salt can be an effective strategy for improving its physical properties for better drug delivery.

Table 2: Strategies for Bioavailability Enhancement

| Strategy | Description | Mechanism of Action |

|---|---|---|

| Salt Formation | Converting a weakly acidic or basic drug into a salt form. | Increases solubility and dissolution rate by altering the pH of the microenvironment. |

| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the solid state. | Reduces drug crystallinity and increases the surface area for dissolution. nih.gov |

| Complexation | Forming inclusion complexes with agents like cyclodextrins. | The hydrophilic exterior of the complexing agent improves the apparent solubility of the drug. mdpi.com |

| Prodrugs | Synthesizing a bioreversible derivative of the drug. | Modifies physicochemical properties like lipophilicity to improve absorption. nih.gov |

Biochemical and Biological Research Applications

Studies on Neurotransmitter Systems and Brain Function

1-benzylpyrrolidine-3-carboxylic acid serves as a key compound in neuroscientific research, where it is used to probe the effects of novel molecules on neurotransmitter systems to better understand brain function. chemimpex.com It is frequently employed as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The core structure of the compound allows for the modulation of receptor activity, making it a valuable candidate in the development of drugs for cognitive enhancement and conditions like depression and anxiety. chemimpex.com

Research on structurally related compounds provides insight into its potential applications. For instance, derivatives of 1-benzyl-5-oxopyrrolidine, a related scaffold, have been investigated through docking studies for their interaction with specific subtypes of neurotransmitter receptors, such as the α3β4 nicotinic receptor. uran.ua This receptor is involved in pathways that modulate the brain's reward system, learning, and behavior. uran.ua Such studies help elucidate how the benzylpyrrolidine core can be modified to target specific neural pathways.

Enzyme Interactions and Metabolic Pathway Investigations

The compound is a valuable tool in biochemical assays designed to explore enzyme interactions and metabolic pathways. chemimpex.com Its mechanism of action often involves direct interaction with molecular targets like enzymes. nbinno.com The benzyl (B1604629) group can enhance binding affinity, while the carboxylic acid functional group may participate in hydrogen bonding and electrostatic interactions, thereby modulating the activity of target proteins. nbinno.com This has led to its use in studies investigating the inhibition of enzymes, including those involved in the metabolism of neurotransmitters. nbinno.comchemimpex.com

The benzylpyrrolidine scaffold is also found in natural metabolic pathways. For example, research into the biosynthesis of the antibiotic anisomycin (B549157) has identified enzymes, such as the ThDP-dependent enzyme AniP, that are essential for assembling the core benzylpyrrolidine structure from precursors like 4-hydroxyphenylpyruvic acid. nih.gov Studying these natural synthetic pathways provides valuable insights into enzyme mechanisms and potential targets for metabolic engineering or drug development. nih.gov Furthermore, analogues such as 1-benzyl-pyrrolidine-3-ol have been used to study critical enzymatic pathways like apoptosis, specifically through interactions with enzymes like caspase-3. monash.edu

| Enzyme/Pathway | Research Focus | Related Compound/Scaffold | Reference |

|---|---|---|---|

| Neurotransmitter Metabolism Enzymes | Inhibition studies | This compound | nbinno.com |

| Anisomycin Biosynthesis | Elucidation of benzylpyrrolidine scaffold assembly | Benzylpyrrolidine | nih.gov |

| Caspase-3 | Induction of apoptosis | 1-benzyl-pyrrolidine-3-ol analogues | monash.edu |

Protein Interaction Studies

The unique structure of this compound makes it a valuable building block for creating molecules that interact with specific proteins. nbinno.com Molecular docking and other computational studies are often used to predict and analyze how its derivatives bind to the active sites of target proteins. These studies have shown that specific substitutions on the pyrrolidine (B122466) ring can lead to potent and selective interactions.

Detailed research on derivatives has provided specific examples of these protein interactions:

Peroxisome Proliferator-Activated Receptors (PPARs): Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been developed as potent dual agonists for PPARα and PPARγ, which are key proteins in glucose and lipid metabolism. nih.gov

Nicotinic Receptors: Docking studies with 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives have explored their binding modes within the α3β4 nicotinic receptor, a protein crucial for certain neurological functions. uran.ua

Caspase-3: Analogues of 1-benzylpyrrolidine-3-ol have been shown through molecular docking to form stable complexes with key residues in the active site of caspase-3, a critical protein in the apoptotic pathway. monash.edu

These studies highlight how the benzylpyrrolidine scaffold can be oriented within a protein's binding pocket to achieve a desired biological effect. monash.edunih.gov

| Protein Target | Biological Function | Investigated Derivative | Reference |

|---|---|---|---|

| PPARα / PPARγ | Metabolism, Diabetes | 4-benzylpyrrolidine-3-carboxylic acid derivatives | nih.gov |

| α3β4 Nicotinic Receptor | Neurotransmission | 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives | uran.ua |

| Caspase-3 | Apoptosis | 1-benzyl-pyrrolidine-3-ol analogues | monash.edu |

Assays for Cellular Functions and Disease Mechanisms

This compound and its derivatives are employed in a variety of assays to probe cellular functions and elucidate the mechanisms of diseases. chemimpex.com These compounds can influence cellular signaling processes and are investigated for their potential effects in models of neurodegenerative diseases. nbinno.com

For example, the ability of related compounds to induce apoptosis (programmed cell death) has been explored in cancer research. In vitro cytotoxicity assays using various human cancer cell lines have been conducted on analogues like 1-benzylpyrrolidine-3-ol derivatives. monash.edu These studies found that specific derivatives exhibited selective cytotoxicity towards cancer cells, with further investigation confirming their ability to induce apoptosis by targeting key proteins like caspase-3. monash.edu Such assays are crucial for understanding the molecular mechanisms underlying a compound's therapeutic potential and for identifying promising new scaffolds for drug development.

Analytical Methodologies in Research

Application as a Reference Standard

1-benzylpyrrolidine-3-carboxylic acid is utilized as a reference standard in analytical chemistry to guarantee the precise quantification of analogous compounds. chemimpex.com Commercially available standards of this compound typically boast a purity of 98% or higher, as verified by High-Performance Liquid Chromatography (HPLC). usbio.net Its stable, crystalline nature makes it suitable for the preparation of standard solutions with known concentrations, which are essential for the calibration of analytical instruments and the validation of new analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of this compound, particularly for assessing the purity of the reference standard itself. Due to the compound's chiral nature, chiral HPLC methods are often necessary to separate its enantiomers and determine enantiomeric purity.

While specific validated methods for this exact compound are not extensively published in standalone studies, the analytical approach is well-established for chiral carboxylic acids. The separation of enantiomers is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad selectivity in separating a variety of chiral compounds, including carboxylic acids.

Hypothetical HPLC Method Parameters for Chiral Separation:

| Parameter | Value/Description |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |

| Mobile Phase | A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol), often with an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |

| Detection | UV spectrophotometry, typically at a wavelength where the benzyl (B1604629) group exhibits strong absorbance (around 254 nm). |

| Temperature | Ambient or controlled (e.g., 25°C) to ensure reproducibility. |

The retention times and resolution of the enantiomers would be critical parameters to monitor, ensuring the method's suitability for its intended purpose.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of carboxylic acids like this compound, a derivatization step is generally required prior to GC analysis. This process converts the non-volatile acid into a more volatile derivative.

Common derivatization techniques for carboxylic acids include esterification (e.g., with methanol (B129727) or diazomethane) or silylation (e.g., with BSTFA or MTBSTFA). The resulting esters or silyl (B83357) derivatives are significantly more volatile and amenable to GC analysis.

Hypothetical GC-MS Method Parameters (after derivatization):

| Parameter | Value/Description |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Carrier Gas | Helium or Hydrogen at a constant flow rate. |

| Injection Mode | Split or splitless, depending on the concentration of the analyte. |

| Temperature Program | A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure the elution of the derivatized analyte. |

| Detection | Mass Spectrometry (MS) is often preferred as it provides both quantitative data and structural information, aiding in the confirmation of the analyte's identity. |

The use of this compound as a reference standard in this context would involve derivatizing a known amount of the standard and analyzing it under the same conditions as the sample to allow for accurate quantification.

Quantification in Complex Mixtures

The determination of this compound concentrations in complex matrices, such as biological fluids (plasma, urine) or reaction mixtures, presents additional challenges due to the presence of interfering substances. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for such applications, offering high sensitivity and selectivity.

Given the polar nature of the carboxylic acid group, derivatization is often employed in LC-MS/MS analysis as well. This can enhance the compound's retention on reverse-phase HPLC columns and improve its ionization efficiency in the mass spectrometer's source, leading to lower limits of detection.

A common strategy for the analysis of carboxylic acids in biological fluids involves:

Sample Preparation: This may include protein precipitation (for plasma or serum samples), followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove matrix components that could interfere with the analysis.

Derivatization: The extracted analyte is then derivatized. For instance, reaction with a reagent that introduces a readily ionizable group can significantly enhance the signal in the mass spectrometer.

LC-MS/MS Analysis: The derivatized sample is injected into the LC-MS/MS system. The liquid chromatography step separates the analyte from any remaining matrix components, and the tandem mass spectrometer provides highly selective and sensitive detection.

Hypothetical LC-MS/MS Method Parameters for Quantification:

| Parameter | Value/Description |

| Sample Preparation | Protein precipitation with acetonitrile (B52724), followed by solid-phase extraction. |

| Derivatization Reagent | A reagent that targets the carboxylic acid group and adds a permanently charged moiety or a group with high proton affinity. |

| LC Column | A reverse-phase C18 or C8 column. |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to aid in ionization. |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode, especially after derivatization. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the derivatized analyte is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of selectivity. |

The development and validation of such a method would involve assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results.

常见问题

Q. How does the benzyl group influence the compound’s solubility and crystallinity in different solvents?

- Methodology : Conduct solubility screens in polar (water, DMSO) vs. nonpolar (hexane, toluene) solvents. Use DSC (differential scanning calorimetry) to study melting points and PXRD to assess crystallinity. The benzyl group typically reduces aqueous solubility but enhances organic-phase crystallinity, impacting formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。